Cas no 1327336-50-4 (tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

Tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate is a specialized carbamate derivative used in organic synthesis and pharmaceutical research. Its structure features both a tert-butyl carbamate group and a hydroxypropyl-methylamino moiety, making it a versatile intermediate for modifying amine functionalities. The compound’s stability under mild conditions and its reactivity in selective protection/deprotection schemes are key advantages. It is particularly useful in peptide chemistry and the synthesis of bioactive molecules, where controlled functional group manipulation is critical. The presence of both hydroxyl and tertiary amine groups allows for further derivatization, enhancing its utility in complex molecular architectures.
tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate structure
1327336-50-4 structure
Product Name:tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate
CAS No:1327336-50-4
MF:C10H22N2O3
MW:218.293282985687
MDL:MFCD24618357
CID:4588554
PubChem ID:84683868
Update Time:2025-11-01

tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate
    • CDC33650
    • (2-Hydroxy-3-methylamino-propyl)-methyl-carbamic acid tert-butyl ester
    • tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate
    • MDL: MFCD24618357
    • Inchi: 1S/C10H22N2O3/c1-10(2,3)15-9(14)12(5)7-8(13)6-11-4/h8,11,13H,6-7H2,1-5H3
    • InChI Key: CHNKIQHZJLEFSM-UHFFFAOYSA-N
    • SMILES: O(C(N(C)CC(CNC)O)=O)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 201
  • XLogP3: 0.1
  • Topological Polar Surface Area: 61.8

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tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate Related Literature

Additional information on tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate

tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate (CAS No. 1327336-50-4): An Overview of Its Properties and Applications in Pharmaceutical Research

tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate (CAS No. 1327336-50-4) is a versatile compound that has gained significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound, often referred to as BMPM, is a tert-butyl carbamate derivative with a hydroxy and methylamino functional group on the propyl chain. The combination of these functional groups imparts specific chemical and biological properties that make it an attractive candidate for various medicinal chemistry studies.

The chemical structure of tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate is characterized by a tert-butyl group attached to the nitrogen atom of the carbamate, which provides steric protection and enhances the stability of the molecule. The presence of the hydroxy group on the propyl chain adds polarity and can facilitate interactions with biological targets, while the methylamino group contributes to the overall basicity and can participate in hydrogen bonding. These features collectively make BMPM a valuable intermediate in the synthesis of more complex molecules with potential therapeutic effects.

Recent studies have explored the use of tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate in the development of novel drugs for various diseases. One notable application is in the field of neurodegenerative disorders, where compounds with similar structures have shown promise in modulating neurotransmitter systems. For instance, a study published in the *Journal of Medicinal Chemistry* reported that derivatives of BMPM exhibited potent activity as selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression and anxiety disorders.

In addition to its potential as a therapeutic agent, tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate has been investigated for its role in improving drug delivery systems. The hydrophilic nature of the hydroxy group and the basicity of the methylamino group can enhance the solubility and permeability of drugs, making them more effective when administered orally or intravenously. This property is particularly important for drugs that have poor bioavailability due to their hydrophobic nature.

The synthesis of tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate typically involves several steps, including the formation of the carbamate from a primary amine and phosgene or a phosgene equivalent, followed by functionalization of the propyl chain with a hydroxy and methylamino group. Recent advancements in synthetic methods have led to more efficient and environmentally friendly routes for producing this compound, which is crucial for large-scale pharmaceutical applications.

From a safety perspective, tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate is generally considered safe when handled under appropriate laboratory conditions. However, like many organic compounds, it should be stored away from heat and incompatible materials to prevent degradation or potential hazards. Proper personal protective equipment (PPE) should be used during handling to ensure safety.

In conclusion, tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate (CAS No. 1327336-50-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique chemical structure makes it an attractive candidate for developing new drugs and improving drug delivery systems. Ongoing research continues to uncover new applications and optimize its use in various therapeutic areas, highlighting its importance in modern medicinal chemistry.

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